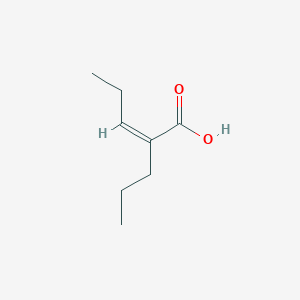

2-Propylpent-2-enoic acid

Overview

Description

Mechanism of Action

Target of Action

The primary target of 2-Propyl-2-pentenoic acid, also known as 2-propylpent-2-enoic acid or 2-Pentenoic acid, 2-propyl-, is the gamma-aminobutyric acid (GABA) system in the brain . GABA is a major inhibitory neurotransmitter in the central nervous system, and its increase is associated with sedative and anxiolytic effects .

Mode of Action

2-Propyl-2-pentenoic acid interacts with its target by increasing the level of brain GABA . This increase in GABA levels is correlated with the compound’s facilitating action on the acquisition of conditioned avoidance reactions .

Biochemical Pathways

The compound affects the GABAergic pathway, which is involved in various neurological processes. By increasing GABA levels, 2-Propyl-2-pentenoic acid enhances the inhibitory effects of GABA on neuronal excitability, which can lead to sedative and anxiolytic effects .

Pharmacokinetics

The pharmacokinetics of 2-Propyl-2-pentenoic acid involve its administration, distribution, metabolism, and excretion. In a study, it was administered to healthy volunteers in oral doses of 50–800 mg . The drug was well tolerated and no significant adverse effects were observed . The compound is a metabolite of Valproic acid , suggesting that it may be produced in the body through the metabolism of Valproic acid.

Result of Action

The molecular and cellular effects of 2-Propyl-2-pentenoic acid’s action include a facilitating effect on the acquisition of conditioned avoidance reactions . This effect is thought to be related to the compound’s ability to increase GABA levels in the brain .

Biochemical Analysis

Biochemical Properties

2-Propyl-2-pentenoic acid is known to interact with various enzymes and proteins. It is a short-chain fatty acid and potentially inhibits histone deacetylase action . This interaction plays a significant role in its biochemical properties.

Cellular Effects

In terms of cellular effects, 2-Propyl-2-pentenoic acid is known to promote tumor cell toxicity and increase susceptibility to radiation . It also elevates the levels of γ-aminobutyric acid in the brain , influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2-Propyl-2-pentenoic acid exerts its effects through various mechanisms. It potentially inhibits histone deacetylase action , which can lead to changes in gene expression. This inhibition can also impact the binding interactions with biomolecules and enzyme activation or inhibition.

Dosage Effects in Animal Models

In animal models, 2-Propyl-2-pentenoic acid has a facilitating action on the acquisition of conditioned avoidance reactions at a dose of 6 mg/kg (0.04 mM/kg) . The effect of this compound is correlated with an increase in the level of brain gamma-aminobutyric acid, following administration .

Metabolic Pathways

2-Propyl-2-pentenoic acid is involved in metabolic pathways as a metabolite of Valproic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propylpent-2-enoic acid can be synthesized through several methods. One common approach involves the reaction of 2-propylpentanoic acid with a dehydrating agent to introduce the double bond. The reaction typically requires elevated temperatures and the presence of a catalyst to facilitate the formation of the double bond.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Propylpent-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of saturated derivatives.

Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

2-Propylpent-2-enoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

2-Propylpent-2-enoic acid can be compared with other similar compounds, such as:

Valproic Acid: Both compounds share structural similarities, but this compound has a double bond, which imparts different chemical properties and biological activities.

2-Propylpentanoic Acid: This compound lacks the double bond present in this compound, resulting in different reactivity and applications.

3-Propylpent-2-enoic Acid:

Properties

CAS No. |

60218-41-9 |

|---|---|

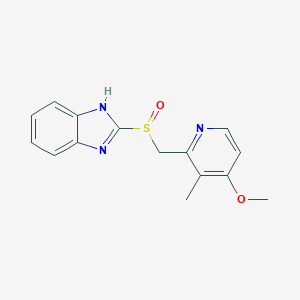

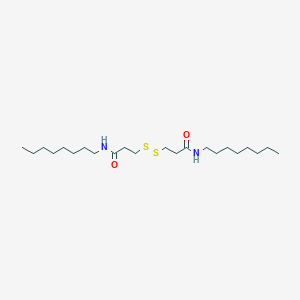

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

(Z)-2-propylpent-2-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h5H,3-4,6H2,1-2H3,(H,9,10)/b7-5- |

InChI Key |

ZKNJEOBYOLUGKJ-ALCCZGGFSA-N |

SMILES |

CCCC(=CCC)C(=O)O |

Isomeric SMILES |

CCC/C(=C/CC)/C(=O)O |

Canonical SMILES |

CCCC(=CCC)C(=O)O |

Appearance |

Assay:≥98%A crystalline solid |

physical_description |

Solid |

Pictograms |

Acute Toxic |

Related CAS |

69827-64-1 (hydrochloride salt) |

Synonyms |

(E)-2-ene valproic acid 2-envalproic acid 2-enVPA 2-n-propylpent-2-enoic acid 2-propyl-2-pentenoic acid 2-propyl-2-pentenoic acid, (E)-isomer 2-propyl-2-pentenoic acid, (Z)-isomer 2-propyl-2-pentenoic acid, sodium salt delta2,3 VPE delta2-valproic acid E-delta(2)-valproic acid trans-2-en-valproate trans-2-en-VPA trans-2-ene-valproic acid |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 2-Propyl-2-pentenoic acid has the molecular formula C8H14O2. Its structure consists of a five-carbon chain with a carboxyl group (-COOH) at one end and a propyl group (-CH2CH2CH3) attached to the second carbon atom, forming a double bond. []

ANone: The scientific literature provided does not specifically address the material compatibility and stability of 2-ene-VPA under different conditions. Further research is needed to explore these aspects.

ANone: The provided scientific literature primarily focuses on the pharmacological aspects of 2-ene-VPA. Currently, there is no mention of specific catalytic properties or applications for this compound.

ANone: One study employed computational methods to investigate the structure-activity relationship of VPA derivatives, including 2-ene-VPA, in relation to their teratogenic potential. This study utilized a bioassay with F9 teratocarcinoma cells and found that 2-ene-VPA, unlike VPA, did not activate a specific pathway (PPAR-delta) associated with teratogenicity. [] This suggests that computational models could be valuable tools for predicting the biological activity of VPA-related compounds.

ANone: Research indicates that the teratogenic potential of VPA derivatives is influenced by the length of the aliphatic side chain and stereochemistry. [] Specifically, longer side chains are associated with increased teratogenicity. Additionally, the study highlighted the importance of stereoselectivity, with the S-enantiomer of 4-yn-VPA exhibiting teratogenic effects while the R-enantiomer did not. [] 2-ene-VPA, with its shorter side chain and specific stereochemistry, demonstrated a lower teratogenic potential compared to VPA.

ANone: The provided scientific literature does not specifically address SHE regulations for 2-ene-VPA. As a metabolite of a pharmaceutical compound, it is likely subject to regulations similar to those governing VPA.

ANone: Studies in mice demonstrated that 2-ene-VPA is rapidly absorbed and distributed to the brain after administration of VPA. [, , ] While brain concentrations of 2-ene-VPA are lower than plasma levels, it persists in the brain for a longer duration compared to VPA. [, ] This prolonged presence in the brain may contribute to the carry-over effects observed with VPA treatment. [, ] 2-ene-VPA exhibits extensive plasma protein binding, which influences its distribution and clearance. [, ]

ANone: In mice, 2-ene-VPA demonstrates anticonvulsant activity, with studies suggesting it might be even more potent than VPA when considering brain concentrations. [] Research utilizing a mouse model of epilepsy found that 2-ene-VPA, when administered directly, exhibited pharmacokinetic properties and brain distribution patterns similar to those observed following VPA administration. [] This finding suggests that 2-ene-VPA could contribute significantly to the overall anticonvulsant effect of VPA therapy, particularly during chronic treatment.

ANone: The provided scientific literature does not contain information regarding the development of resistance to 2-ene-VPA or any potential cross-resistance with other anticonvulsant medications.

ANone: While the provided research does not detail specific drug delivery strategies for 2-ene-VPA, it highlights the potential of osmotic minipumps for achieving controlled and sustained drug levels in animal models. [] This approach enables researchers to maintain constant drug concentrations over extended periods, mimicking chronic treatment paradigms.

ANone: Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific technique widely used for the analysis of VPA and its metabolites, including 2-ene-VPA. [, ] This method allows for the separation and quantification of these compounds in complex biological matrices, such as plasma and brain tissue.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.